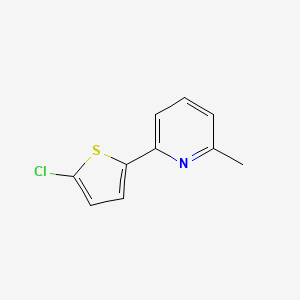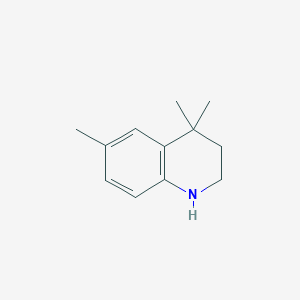
4,4,6-Triméthyl-1,2,3,4-tétrahydroquinoléine
Vue d'ensemble
Description
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached. Two of the methyl groups are attached to the same carbon atom (the 4-position), and the third methyl group is attached to the 6-position .Physical And Chemical Properties Analysis
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a liquid under normal conditions .Applications De Recherche Scientifique
Propriétés neuroprotectrices dans la maladie de Parkinson
La 6-hydroxy-2,2,4-triméthyl-1,2,3,4-tétrahydroquinoléine (HTHQ), un dérivé de la 4,4,6-triméthyl-1,2,3,4-tétrahydroquinoléine, a été trouvée pour démontrer des propriétés neuroprotectrices dans la maladie de Parkinson expérimentale . Le composé améliore le système antioxydant, normalise l'activité des chaperons et supprime l'apoptose . Il a été constaté qu'il diminuait de manière significative le stress oxydatif chez les rats atteints de la maladie de Parkinson .
Propriétés antioxydantes
La HTHQ possède des propriétés antioxydantes qui affectent le fonctionnement du système antioxydant, l'activité des enzymes génératrices de NADPH et des chaperons, et le niveau des processus apoptotiques chez les rats atteints de la maladie de Parkinson induite par la roténone .
Propriétés anti-inflammatoires
La HTHQ atténue le stress oxydatif et l'inflammation médiée par le NF-κB chez les rats atteints de la maladie de Parkinson expérimentale . La diminution du stress oxydatif due à la HTHQ a entraîné une réduction de la teneur en ARN messager des cytokines pro-inflammatoires et de l'activité de la myeloperoxydase, accompagnant la baisse de l'expression du facteur NF-κB .
Amélioration de la coordination motrice
La HTHQ favorise une amélioration des scores de coordination motrice et augmente les niveaux de tyrosine hydroxylase, tandis que les changements histopathologiques dans le tissu cérébral des animaux expérimentaux ont été atténués .
Utilisation potentielle dans le traitement de la maladie d'Alzheimer
Le chélateur métallique clioquinol peut prévenir l'oxydation du cuivre dans les fibrilles bêta-amyloïdes, ce qui peut être utile dans la conception et le développement de nouveaux médicaments pour le traitement de la maladie d'Alzheimer .
Indication de risque de toxicité développementale
Les dérivés TMQ utilisés comme ligands peuvent servir d'indicateur du risque de toxicité développementale pour les dérivés hydroxylés correspondants de TMQ .
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .
Mécanisme D'action
Target of Action
Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been studied for their neuroprotective properties .
Mode of Action
It’s worth noting that quinoline derivatives, in general, have been suggested to function as powerful antioxidants .
Result of Action
Related compounds have been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes .
Analyse Biochimique
Biochemical Properties
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly those involving oxidative stress and neuroprotection. It interacts with several enzymes and proteins, including NADPH-generating enzymes and antioxidant enzymes. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s ability to enhance the activity of these enzymes suggests its potential as a therapeutic agent in conditions characterized by oxidative stress .
Cellular Effects
The effects of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play pivotal roles in cellular defense mechanisms. Additionally, it modulates the activity of chaperone proteins, thereby reducing protein aggregation and apoptosis .
Molecular Mechanism
At the molecular level, 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways and inhibition of pro-apoptotic signals. The compound’s interaction with NADPH-generating enzymes enhances the cellular redox status, while its modulation of chaperone activity helps maintain protein homeostasis. These molecular interactions collectively contribute to the compound’s neuroprotective properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish with prolonged exposure to light and air. Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, it can induce adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as NADPH oxidase and superoxide dismutase, which are crucial for maintaining cellular redox balance. The compound’s influence on these pathways can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Propriétés
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKAHMCUWYYTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696049 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32640-96-3 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



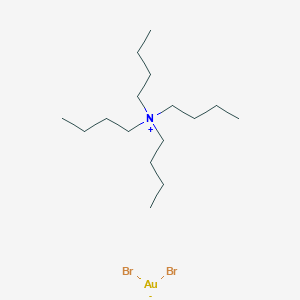
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
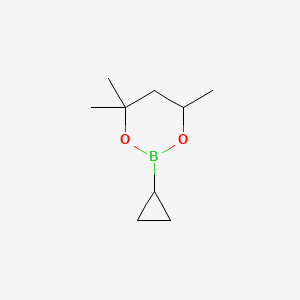
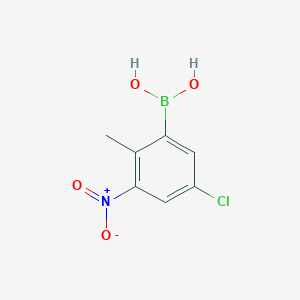

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
